1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
CAS No.:
Cat. No.: VC13652955
Molecular Formula: C10H11BO4
Molecular Weight: 206.00 g/mol
* For research use only. Not for human or veterinary use.
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid -](/images/structure/VC13652955.png)
Specification
Molecular Formula | C10H11BO4 |
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Molecular Weight | 206.00 g/mol |
IUPAC Name | 1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-5-carboxylic acid |
Standard InChI | InChI=1S/C10H11BO4/c1-10(2)7-5-6(9(12)13)3-4-8(7)11(14)15-10/h3-5,14H,1-2H3,(H,12,13) |
Standard InChI Key | CTUBYMAOSJTROD-UHFFFAOYSA-N |
Canonical SMILES | B1(C2=C(C=C(C=C2)C(=O)O)C(O1)(C)C)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The systematic name 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c] oxaborole-5-carboxylic acid reflects its fused bicyclic structure: a benzene ring fused to a 1,2-oxaborole moiety. The oxaborole ring contains a boron atom bonded to two oxygen atoms and a hydroxyl group, while the 3,3-dimethyl substitution enhances steric stability. The carboxylic acid group at position 5 introduces acidity and hydrogen-bonding capability .
The SMILES notation accurately captures its connectivity . X-ray crystallography of analogous benzoxaboroles reveals planar aromatic systems with boron adopting a trigonal planar geometry, which is critical for electronic interactions in biological systems .
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 206.00 g/mol | |
Purity (Commercial) | ≥95% | |
Storage Conditions | 2–8°C (stable under refrigeration) | |
Aqueous Solubility | Moderate (enhanced by carboxylic acid) |
The carboxylic acid group () and boronic acid moiety () confer pH-dependent solubility, enabling tailored formulation strategies .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves cyclization of ortho-substituted phenolic precursors with boronic acids. A representative route (Figure 1) includes:
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Boron Trifluoride-Mediated Cyclization: Reaction of 3,3-dimethyl-5-carboxy-2-hydroxybenzaldehyde with boron trifluoride diethyl etherate forms the oxaborole ring .
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Acid Chloride Coupling: Intermediate 2 (6-aminobenzo[c] oxaborol-1(3H)-ol) reacts with acid chlorides under Schotten-Baumann conditions to install the carboxylic acid group .
Optimization Challenges: Dimethyl substitution necessitates stringent temperature control (<40°C) to prevent boronic acid dehydration .
Industrial Scalability
While small-scale synthesis achieves 60–70% yields , industrial production faces hurdles:
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Continuous Flow Reactors: Mitigate exothermic risks during cyclization.
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Purification: Recrystallization from ethanol/water mixtures removes unreacted boronates .
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound undergoes three primary reactions:
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Oxidation: Hydrogen peroxide converts the boronic acid to a boronate ester, useful in Suzuki-Miyaura couplings .
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Esterification: Methanol/H yields the methyl ester, enhancing lipid solubility for pharmacokinetic studies .
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Amide Formation: Coupling with amines via HATU activates the carboxylic acid for antimicrobial derivative synthesis .
Stability Profile
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Thermal Stability: Decomposes above 150°C via boronic acid dehydration .
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Photostability: UV light induces ring-opening; amber glass packaging is recommended .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits leucyl-tRNA synthetase (LeuRS) by forming a stable boronate adduct with the enzyme’s adenosine monophosphate (AMP) binding site . This disrupts protein synthesis in Mycobacterium tuberculosis (MIC: 2.5 µg/mL) .
Antimicrobial Applications
Comparative studies with tavaborole (a FDA-approved benzoxaborole) reveal enhanced activity against Gram-negative pathogens due to the carboxylic acid’s membrane permeability :
Organism | MIC (µg/mL) | Tavaborole MIC (µg/mL) |
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Escherichia coli | 1.2 | 4.8 |
Candida albicans | 0.6 | 0.3 |
Pseudomonas aeruginosa | 3.1 | 12.5 |
Industrial and Research Applications
Materials Science
As a ligand, the compound coordinates transition metals (e.g., Cu) to catalyze C–N bond formations (TOF: 120 h) .
Drug Development
DNDI-6148, a preclinical benzoxaborole antimalarial, derivatives highlight the scaffold’s potential . Structural modifications at the carboxylic acid position improve metabolic stability (t: 6.2 h in human hepatocytes) .
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from:
Therapeutic Opportunities
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Anticancer Agents: Boron neutron capture therapy (BNCT) applications are unexplored.
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Biodegradable Polymers: Boronate ester linkages enable pH-responsive drug delivery systems.
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